Phenantrene und Derivate

Phenanthrenes and their derivatives represent a diverse class of polycyclic aromatic hydrocarbons (PAHs) that have attracted significant attention in both academic research and industrial applications. These compounds are characterized by the presence of three fused benzene rings, forming a core structure that can be modified through various substitutions or functional groups, such as halides, alcohols, ethers, and carboxylic acids. Due to their unique structural features and chemical properties, phenanthrenes and derivatives find extensive applications in areas including but not limited to pharmaceuticals, agrochemicals, dye synthesis, and materials science.

In the pharmaceutical industry, certain derivatives of phenanthrene are used as intermediates or lead compounds for drug discovery, owing to their potential biological activities. For instance, they can exhibit anti-inflammatory, antioxidant, and antitumor properties. In agriculture, these compounds serve as precursors for herbicides and fungicides, thanks to their selective toxicity and stability in various environmental conditions. Additionally, phenanthrene derivatives play a crucial role in the production of synthetic dyes due to their vibrant colors and excellent light-fastness. Moreover, research into new materials based on phenanthrene derivatives is ongoing, exploring their potential use in photovoltaic devices and other advanced technologies.

The versatility of phenanthrenes and their derivatives makes them invaluable tools across multiple disciplines, driving further exploration and innovation in chemistry and related fields.

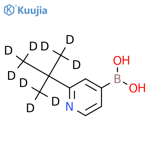

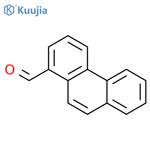

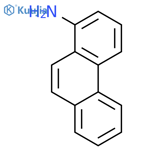

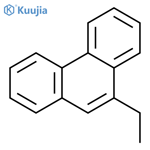

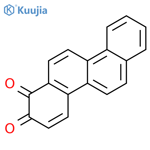

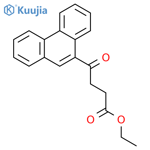

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

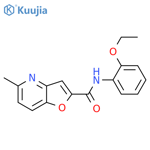

|

Dehydroabietal | 13601-88-2 | C20H28O |

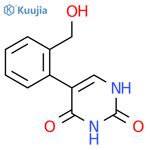

|

1-Phenanthrenamine | 4176-53-8 | C14H11N |

|

11H-Benzbcaceanthrylene | 202-94-8 | C19H12 |

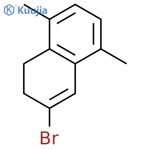

|

9-Ethylphenanthrene | 3674-75-7 | C16H14 |

|

Phenanthro[1,2-b]thiophene | 58426-99-6 | C16H10S |

|

Ethanone, 1-(3-perylenyl)- | 7415-79-4 | C22H14O |

|

1,3,4-trimethylphenanthrene | 66271-45-2 | C17H16 |

|

Dibenza,hanthracene | 53-70-3 | C22H14 |

|

1,2-Chrysenedione | 2304-83-8 | C18H10O2 |

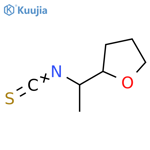

|

| 898752-85-7 | C20H18O3 |

Verwandte Literatur

-

1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

Empfohlene Lieferanten

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte